嘧菌酯-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

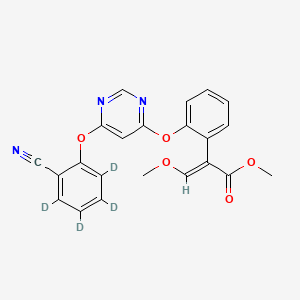

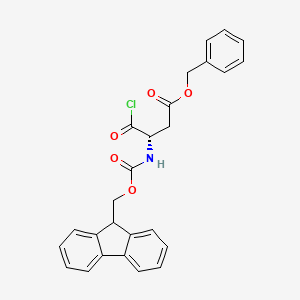

Azoxystrobin-d4 is the labelled analogue of Azoxystrobin . Azoxystrobin is a systemic fungicide commonly used in agriculture. It is used as an active agent protecting plants and fruit/vegetables from fungal diseases . It inhibits mitochondrial respiration by blocking electron transfer between cytochromes b and c1 .

Synthesis Analysis

A simple, efficient and eco-friendly process for the synthesis in good yield of azoxystrobin from 2-bromophenol has been developed using phenolic hydroxyl protection, Grignard reaction, Suzuki cross-coupling, hydrogenation and a nucleophilic reaction on a 2-chloropyrimidine .

Molecular Structure Analysis

Azoxystrobin is an aryloxypyrimidine having a 4,6-diphenoxypyrimidine skeleton in which one of the phenyl rings is cyano-substituted at C-2 and the other carries a 2-methoxy-1- (methoxycarbonyl)vinyl substituent, also at C-2 .

Chemical Reactions Analysis

Based on the constructed Arabidopsis UGT72E2 knockout (KO) and overexpression (OE) lines, this study found that overexpression of UGT72E2 in Arabidopsis can enhance resistance to exogenous AZ stress and maintain a relatively stable physiological state while enhancing the metabolic degradation of AZ .

Physical and Chemical Properties Analysis

Azoxystrobin is an aryloxypyrimidine having a 4,6-diphenoxypyrimidine skeleton in which one of the phenyl rings is cyano-substituted at C-2 and the other carries a 2-methoxy-1- (methoxycarbonyl)vinyl substituent, also at C-2 .

科学研究应用

对非靶标生物的毒性影响: 研究已经检查了嘧菌酯在斑马鱼(Han 等,2016)和蚯蚓(Han 等,2014)中诱导的遗传毒性和氧化应激。这些研究表明,嘧菌酯会导致严重的氧化应激,从而导致脂质过氧化和 DNA 损伤。

对胚胎发育的影响: 已经对嘧菌酯对斑马鱼胚胎的影响进行了研究,揭示了浓度依赖性的致畸作用和氧化应激反应(Vieira 等,2021)。

检测和测量方法的开发: 已经努力开发检测和测量嘧菌酯残留的方法,例如开发用于食品中残留测定的免疫测定法(Parra 等,2012)。

环境影响和毒性机制: 研究还集中于了解嘧菌酯在不同生物中的环境影响和毒性机制,包括绿藻(Lu 等,2018)以及它通过肠道微生物介导的对小鼠结肠屏障功能的破坏作用(Meng 等,2023)。

生态毒性评估: 嘧菌酯的生态毒性已经在不同的土壤类型中进行了评估,并且它对蚯蚓的影响表明,在自然土壤中比在人工土壤中的毒性更高(Xu 等,2021)。

生殖毒性研究: 还进行了研究以评估嘧菌酯对成年斑马鱼的生殖毒性,表明它导致雄性和雌性斑马鱼的生殖毒性具有不同的敏感性(Cao 等,2016)。

植物修复潜力: 已经进行了使用不同植物物种对嘧菌酯污染土壤进行植物修复潜力的研究,显示这些植物的根和叶中积累效率不同(Romeh, 2015; Romeh, 2017)。

对土壤微生物组的影响: 已经研究了嘧菌酯对土壤微生物组(特别是在中国潜育酸性土中)的影响,表明微生物群落结构和功能发生了改变(Xinhong 等,2020)。

降解和生物降解研究: 已经报道了微生物(如地衣芽孢杆菌)降解和生物降解嘧菌酯的研究,确定了新的降解途径和代谢物(Mpofu 等,2021)。

杀菌剂敏感性监测: 已经对威斯康星州茄疫霉菌等生物中嘧菌酯杀菌剂敏感性的变化进行了监测和跟踪,以评估由于重复施用而导致敏感性降低的风险(Rosenzweig 等,2008)。

作用机制

Target of Action

Azoxystrobin-d4, a methoxyacrylate analog and a strobilurin fungicide , primarily targets the Cytochrome b-c1 complex in mitochondria . This complex plays a crucial role in the electron transport chain, a key process in cellular respiration .

Mode of Action

Azoxystrobin-d4 inhibits mitochondrial respiration by blocking the transfer of electrons between cytochrome b and cytochrome c1 at the ubiquinol (Qo) oxidation site of complex III . This inhibition disrupts the electron transport chain, leading to a halt in ATP production and eventually causing cell death .

Biochemical Pathways

The primary biochemical pathway affected by Azoxystrobin-d4 is the electron transport chain in mitochondria . By inhibiting this pathway, Azoxystrobin-d4 prevents the production of ATP, an essential molecule for energy transfer within cells . This disruption can lead to a variety of downstream effects, including cell death .

Pharmacokinetics

It’s known that the compound’s bioavailability can be influenced by various factors, including its formulation and the characteristics of the target organism .

Result of Action

The primary result of Azoxystrobin-d4’s action is the inhibition of fungal growth . By disrupting the electron transport chain, Azoxystrobin-d4 prevents fungi from producing the energy they need to grow and reproduce . This makes Azoxystrobin-d4 an effective fungicide for protecting crops from fungal diseases .

Action Environment

The efficacy and stability of Azoxystrobin-d4 can be influenced by various environmental factors. For instance, soil characteristics and plant species can affect the uptake, accumulation, and translocation of Azoxystrobin-d4 . Additionally, the compound’s degradation can be promoted by certain enzymes, potentially reducing its environmental impact .

安全和危害

未来方向

生化分析

Biochemical Properties

Azoxystrobin-d4, like its parent compound Azoxystrobin, interacts with various enzymes and proteins in biochemical reactions . It primarily targets the Cytochrome b-c1 complex in the mitochondrial respiratory chain of fungi . By inhibiting this enzyme complex, Azoxystrobin-d4 disrupts ATP production, leading to the death of the fungus .

Cellular Effects

Azoxystrobin-d4 can have significant effects on various types of cells and cellular processes. For instance, in plant cells, it has been observed to be taken up and accumulated mainly in the roots, with limited upward translocation . In animal cells, studies have shown that Azoxystrobin can impair cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Azoxystrobin-d4 is primarily through its binding interactions with the Cytochrome b-c1 complex, leading to the inhibition of this enzyme and disruption of ATP production . This results in the inhibition of fungal growth and eventually leads to the death of the fungus .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Azoxystrobin-d4 can change over time. Studies have shown that Azoxystrobin can be degraded over time, with significant biotic breakdown occurring within 21 days . Additionally, it has been observed that the effects of Azoxystrobin on non-target organisms, such as Collembola, can intensify over time .

Dosage Effects in Animal Models

The effects of Azoxystrobin-d4 can vary with different dosages in animal models. For instance, a study on the land snail, Theba pisana, showed that exposure to Azoxystrobin led to a reduction in animal food consumption and growth, and induced oxidative stress .

Metabolic Pathways

Azoxystrobin-d4 is involved in several metabolic pathways. It is primarily metabolized through hydrolysis followed by glucuronide conjugation . Additionally, it can also be hydroxylated at various positions, followed by glucuronide conjugation .

Transport and Distribution

Azoxystrobin-d4 is transported and distributed within cells and tissues in a manner similar to its parent compound, Azoxystrobin. It is primarily accumulated in the roots of plants and has limited upward translocation . The transport of Azoxystrobin-d4 is believed to be dominated by passive transport and the apoplastic pathway .

Subcellular Localization

Given its similarity to Azoxystrobin, it is likely that it may also be localized in the mitochondria where it exerts its effects by inhibiting the Cytochrome b-c1 complex .

属性

IUPAC Name |

methyl (E)-2-[2-[6-(2-cyano-3,4,5,6-tetradeuteriophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13+/i3D,5D,7D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDXOXNFNRHQEC-IRBJAXQRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C#N)OC2=CC(=NC=N2)OC3=CC=CC=C3/C(=C\OC)/C(=O)OC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B583846.png)